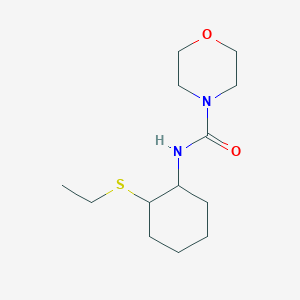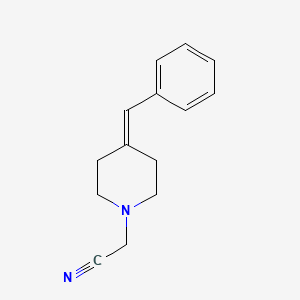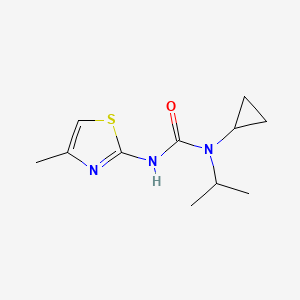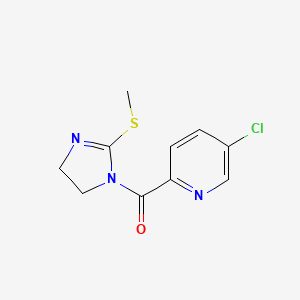
2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone varies depending on its application. In medicinal chemistry, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. In biochemistry, it has been found to act as a fluorescent probe for the detection of certain biomolecules. In materials science, it has been investigated for its ability to act as a building block for the synthesis of novel materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its application. In medicinal chemistry, it has been shown to inhibit cancer cell proliferation. In biochemistry, it has been found to bind to certain biomolecules and act as a fluorescent probe. In materials science, it has been investigated for its potential to form novel materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone in lab experiments include its mild synthesis conditions, its ability to inhibit certain enzymes, and its potential as a building block for the synthesis of novel materials. The limitations include its limited solubility in certain solvents and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone. In medicinal chemistry, further studies are needed to determine its efficacy as a drug candidate for the treatment of cancer and other diseases. In biochemistry, further studies are needed to explore its potential as a fluorescent probe for the detection of certain biomolecules. In materials science, further studies are needed to investigate its potential as a building block for the synthesis of novel materials with unique properties.
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound.
Métodos De Síntesis
The synthesis method of 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone involves the reaction of 2-aminoindazole with 2-methylsulfanyl-4,5-dihydroimidazole-1-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer and other diseases. In biochemistry, it has been studied for its ability to inhibit certain enzymes and its potential as a fluorescent probe. In materials science, it has been explored for its potential as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
2-indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-19-13-14-6-7-16(13)12(18)9-17-11-5-3-2-4-10(11)8-15-17/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUCQCDFQHULLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)CN2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)

![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
![(1-Methylimidazol-2-yl)-[3-[(2-methylphenyl)methyl]azetidin-1-yl]methanone](/img/structure/B7584242.png)

![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)

![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)
![4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)

![N-[(1-methylpyrrol-2-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7584306.png)
